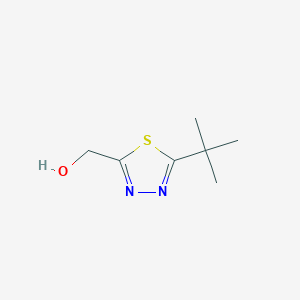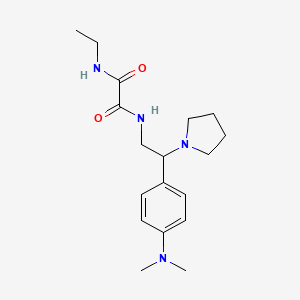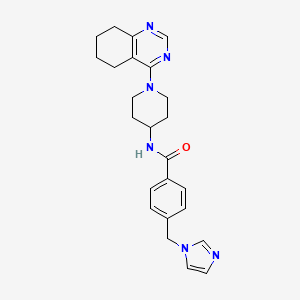
(5-叔丁基-1,3,4-噻二唑-2-基)甲醇
描述
科学研究应用
Anticancer Activity
1,3,4-Thiadiazole derivatives have garnered interest as potential anticancer agents . These compounds are bioisosteres of pyrimidine, a key component in DNA. By modifying the structure of known derivatives, researchers have identified several 1,3,4-thiadiazole compounds with promising cytotoxic properties. These derivatives inhibit DNA replication, making them effective against both bacterial and cancer cells .
Corrosion Inhibition
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol: inhibits the corrosion of brass in seawater samples. Its application extends to protecting metal surfaces from degradation due to environmental exposure .
Biological Evaluation
Researchers have synthesized and characterized novel 1,3,4-thiadiazole derivatives. These molecules exhibit diverse properties, including cytotoxic effects. For instance, they were tested against leukemia cell lines (K562 CML, Jurkat, MT-2) and HeLa human cervical carcinoma cells, revealing potential therapeutic applications .
Antimicrobial and Antifungal Properties
1,3,4-Thiadiazole derivatives possess antimicrobial and antifungal activities. They have been investigated for their effectiveness against various pathogens, making them relevant in the field of infectious disease research .
Analgesic and Anti-Inflammatory Effects
Some thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may play a role in pain management and inflammation control .
Anticonvulsant and Antidepressant Potential
Certain 1,3,4-thiadiazole derivatives have demonstrated anticonvulsant and antidepressant effects. These findings open avenues for developing novel drugs targeting neurological disorders .
作用机制
Target of Action
It is known that this compound is a derivative of thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It is known that this compound inhibits the corrosion of brass in sea water samples . This suggests that it may interact with metal ions, possibly forming a protective layer on the metal surface, thereby preventing further corrosion.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit key enzymes in the synthesis of nucleic acids, which could potentially disrupt the replication of cancer cells or pathogenic microorganisms .
Pharmacokinetics
It is known that the compound’s solubility, molecular weight, and chemical structure can influence its bioavailability and pharmacokinetic behavior .
Result of Action
Based on its known inhibitory effect on brass corrosion, it may be inferred that the compound interacts with metal ions at the molecular level, possibly altering their oxidation state and preventing further corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol. For instance, the compound’s corrosion inhibitory effect is observed in sea water samples , suggesting that its efficacy may be influenced by factors such as salinity, pH, and temperature. Additionally, the compound’s stability may be affected by exposure to light and heat .
属性
IUPAC Name |
(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXTVJCMQSMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)

![3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2745225.png)

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)
![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)

